Antibacterial Potency: 5-Nitro Indolin-2-one Derivative (5c) Achieves 16-Fold MIC Improvement vs. Unsubstituted Parent (3g) Against MRSA ATCC 33591
In a systematic SAR study of indolin-2-one–nitroimidazole hybrids, introduction of a nitro group at the C-5 position of the indolin-2-one phenyl ring (compound 5c, derived from 5-nitroindolin-2-one) produced a 16-fold enhancement in antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591 and an 8-fold enhancement against methicillin-sensitive S. aureus (MSSA) ATCC 25923, compared to the parent hybrid 3g lacking the C-5 nitro substituent [1]. The absolute MIC of 5c against MRSA ATCC 33591 was 0.0625–0.125 μg/mL, versus 1 μg/mL for 3g. Critically, the C-6 nitro positional isomer (5e) achieved only a 2-fold improvement against MRSA, confirming that the 5-nitro regiochemistry—not merely the presence of a nitro group—is the primary driver of potency [1]. Additionally, 5c uniquely expanded the antibacterial spectrum to include Gram-negative strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853) and vancomycin-resistant Enterococcus (VRE B148), whereas 3g showed no activity (MIC >64 μg/mL) against these organisms [2]. Both compounds exhibited low hemolytic rates at 500 μM, indicating that the potency gain did not come at the cost of increased mammalian cytotoxicity [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against MRSA ATCC 33591 |
|---|---|
| Target Compound Data | 0.0625–0.125 μg/mL (compound 5c, derived from 5-nitroindolin-2-one building block) |
| Comparator Or Baseline | 1 μg/mL (compound 3g, identical scaffold without C-5 nitro substituent) |
| Quantified Difference | 8- to 16-fold lower MIC (greater potency); 5c active against Gram-negative and VRE strains; 3g inactive (MIC >64 μg/mL) |
| Conditions | Broth microdilution method per CLSI guidelines; inoculum 5 × 10⁵ CFU/mL; incubation 20 h at 35 °C in ambient air |
Why This Matters
For antimicrobial discovery programs, procurement of the 5-nitro-substituted indolin-2-one scaffold (or its oxidized analog CAS 1174006-85-9 as a precursor) is essential to access the 16-fold potency gain and broadened Gram-negative spectrum; substituting with unsubstituted oxindole eliminates these critical activity features.
- [1] Zhou Y, Ju Y, Yang Y, Sang Z, Wang Z, He G, Yang T, Luo Y. Discovery of hybrids of indolin-2-one and nitroimidazole as potent inhibitors against drug-resistant bacteria. J Antibiot. 2018;71:818–828. (MIC data: 5c 0.0625–0.125 μg/mL; 3g 1 μg/mL; 16-fold/8-fold enhancement; 5e 2-fold; Gram-negative spectrum expansion.) View Source
- [2] PubMed Abstract. Discovery of hybrids of indolin-2-one and nitroimidazole as potent inhibitors against drug-resistant bacteria. PMID: 29973685. 2018. View Source
